3-Chloro-4-(4-methoxyphenoxy)phenylamine Hydrochloride: A Structural and Synthetic Whitepaper
3-Chloro-4-(4-methoxyphenoxy)phenylamine Hydrochloride: A Structural and Synthetic Whitepaper
Executive Summary
In the landscape of modern targeted therapeutics, diaryl ether anilines serve as highly privileged pharmacophores, particularly in the design of small-molecule Receptor Tyrosine Kinase (RTK) inhibitors. 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride (also known as 3-Chloro-4-(4-methoxyphenoxy)aniline hydrochloride) is a critical chemical building block utilized in the synthesis of advanced pharmaceutical agents[1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural properties, the causality behind its synthetic methodologies, and its utility in drug discovery. By understanding the steric and electronic contributions of its specific substitution pattern—namely the ortho-chloro and para-methoxy groups—medicinal chemists can better leverage this intermediate to optimize binding affinities in kinase hinge regions.
Chemical Identity & Structural Analysis
The structural architecture of 3-Chloro-4-(4-methoxyphenoxy)phenylamine is defined by a central diaryl ether linkage connecting an aniline ring to a methoxy-substituted phenyl ring.
Structural Features & Causality
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The Diaryl Ether Core: The oxygen bridge provides a specific dihedral angle (~120°), allowing the molecule to adopt a "V-shape" conformation. This flexibility is crucial for navigating the narrow hydrophobic pockets of kinase enzymes[2].
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Ortho-Chloro Substitution: The chlorine atom at the 3-position (relative to the amine) introduces significant steric bulk and electronegativity. This restricts the rotation of the ether bond, locking the molecule into a bioactive conformation that favors the "DFG-out" state of kinases (such as VEGFR2 and PDGFR)[3].
Para-Methoxy Group: The electron-donating methoxy group increases the electron density of the distal phenyl ring, which can engage in favorable cation- π or edge-to-face π
π stacking interactions with aromatic residues in the target protein's binding site.Physico-Chemical Properties
The following table summarizes the quantitative data for both the free base and the hydrochloride salt forms[1][4][5].
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 31465-41-5 | 1185295-47-9 |
| Molecular Formula | C 13 H 12 ClNO 2 | C 13 H 13 Cl 2 NO 2 |
| Molecular Weight | 249.69 g/mol | 286.15 g/mol |
| Predicted Boiling Point | 374.3 ± 42.0 °C | N/A (Decomposes) |
| Predicted Density | 1.259 ± 0.06 g/cm³ | N/A |
| Predicted pKa (Amine) | 3.87 ± 0.10 | N/A |
| Physical State | Viscous liquid / Low-melting solid | Off-white to pale brown crystalline powder |
Synthetic Methodology & Protocol
The synthesis of 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride relies on a highly efficient Nucleophilic Aromatic Substitution (S N Ar) followed by a controlled reduction. The protocol below is designed as a self-validating system, ensuring high yield and purity suitable for pharmaceutical downstream applications.
Step 1: Nucleophilic Aromatic Substitution (S N Ar)
Objective: Form the diaryl ether linkage. Causality: 3-chloro-4-fluoronitrobenzene is selected as the electrophile because the highly electronegative fluorine atom is positioned para to the strongly electron-withdrawing nitro group, making it an exceptional leaving group for S N Ar[6]. The ortho-chlorine provides steric bulk but does not impede the reaction due to fluorine's small atomic radius.
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Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-methoxyphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
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Deprotonation: Add anhydrous Potassium Carbonate (K 2 CO 3 , 1.5 eq). Stir at room temperature for 30 minutes to generate the highly nucleophilic phenoxide ion.
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Substitution: Slowly add 3-chloro-4-fluoronitrobenzene (1.05 eq)[6]. Elevate the temperature to 80 °C and stir for 4-6 hours.
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Workup: Cool the mixture, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over Na 2 SO 4 and concentrate to yield 3-chloro-4-(4-methoxyphenoxy)nitrobenzene.
Step 2: Nitro Reduction
Objective: Convert the nitro group to a primary amine. Causality: Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid highly colored metal impurities in the final API intermediate. A poisoned catalyst (e.g., Pt/C with vanadium or carefully monitored Pd/C) is utilized to prevent the unwanted hydrodehalogenation of the chlorine atom.
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Preparation: Dissolve the nitro intermediate in Methanol/EtOAc (1:1 v/v).
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Catalysis: Add 5% Pd/C (0.05 eq by weight).
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Hydrogenation: Purge the vessel with H 2 gas and maintain a pressure of 1 atm at room temperature. Monitor strictly via TLC or HPLC; terminate the reaction immediately upon consumption of the starting material to prevent dechlorination.
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Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the free base, 3-Chloro-4-(4-methoxyphenoxy)aniline[7].
Step 3: Hydrochloride Salt Formation
Objective: Enhance stability, solubility, and handling. Causality: The free base aniline is susceptible to air oxidation (darkening over time) and has poor aqueous solubility. Conversion to the HCl salt creates a stable, highly crystalline solid[8].
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Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether or dioxane.
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Precipitation: Dropwise add 4M HCl in dioxane (1.2 eq) under vigorous stirring at 0 °C. A white/pale brown precipitate will form immediately.
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Isolation: Filter the solid, wash with cold anhydrous ether, and dry under vacuum at 40 °C to yield 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride[1].
Pharmacophore Utility in Kinase Inhibition
The diaryl ether aniline core is a hallmark of Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase domain. The aniline nitrogen acts as a crucial vector, typically undergoing further functionalization (e.g., conversion to a urea or amide) to form critical hydrogen bonds with the catalytic glutamate and aspartate residues in the kinase hinge region.
Fig 1: Mechanistic pathway of RTK inhibition by diaryl ether-derived compounds.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride, the following self-validating analytical suite must be executed:
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High-Performance Liquid Chromatography (HPLC):
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).
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Validation: Confirms chemical purity >98%. The presence of the HCl salt will not alter the retention time of the chromophore but ensures sharp peak symmetry by preventing amine tailing.
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Nuclear Magnetic Resonance (1H-NMR & 13C-NMR):
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Validation: In DMSO- d6 , the amine protons (-NH 3+ ) will appear as a broad singlet integrating to 3H downfield (approx. 10.0 ppm), confirming salt formation. The methoxy group (-OCH 3 ) will appear as a sharp singlet at ~3.7 ppm. The characteristic splitting pattern of the ortho-chloro substituted ring and the para-substituted phenoxy ring confirms the regiochemistry.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Validation: Electrospray ionization (ESI+) will show the [M+H]+ peak for the free base at m/z 250.0. The isotopic pattern must display a 3:1 ratio of m/z 250 to 252, definitively confirming the presence of a single chlorine atom and ruling out over-reduction (dechlorination).
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Sources
- 1. 3-Chloro-4-(4-methoxyphenoxy)phenylaminehydrochloride | 1185295-47-9 [sigmaaldrich.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-chloro-4-(4-methoxyphenoxy)aniline | 31465-41-5 [m.chemicalbook.com]
- 5. 3-CHLORO-4-(4-METHOXYPHENOXY)PHENYLAMINEHYDROCHLORIDE | 1185295-47-9 [amp.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. CAS:33353-68-3, 2-甲氧基-3,5-二氯苯胺-毕得医药 [bidepharm.com]
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